

# 2",3"-Dihydroochnaflavone: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2",3"-Dihydroochnaflavone

Cat. No.: B15495376

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and spectroscopic characterization of the biflavonoid 2",3"-Dihydroochnaflavone. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

### **Natural Sources**

2",3"-Dihydroochnaflavone is a naturally occurring biflavonoid predominantly found in plant species belonging to the Ochnaceae family. Extensive phytochemical investigations have identified its presence in the following genera and species:

- Genus: Luxemburgia
  - Luxemburgia nobilis[1][2]
  - Luxemburgia octandra
- Genus: Ochna
  - Ochna serrulata[3][4]
  - Ochna obtusata[3][5]



- Ochna integerrima
- Genus: Godoya
  - Godoya antioquiensis

The leaves and branches of these plants have been the primary plant parts utilized for the isolation of this compound.[1]

### **Co-occurring Phytochemicals**

During the isolation of 2",3"-Dihydroochnaflavone, a variety of other secondary metabolites are often co-extracted and isolated. Understanding these co-constituents is crucial for the development of effective purification strategies. Notable co-occurring compounds from Luxemburgia nobilis and Ochna serrulata are listed below.

Table 1: Phytochemicals Co-isolated with 2",3"-

**Dihydroochnaflayone** 

Compound Class	Specific Compounds	Natural Source
Biflavonoids	Ochnaflavone, Amentoflavone, Robustaflavone	Luxemburgia nobilis, Ochna serrulata[1][3]
Flavonoids	Rutin, Epicatechin	Luxemburgia nobilis[1]
Chalcones	Isoliquiritigenin, 3'- Hydroxyisoliquiritigenin	Luxemburgia nobilis[1]
Triterpenes	Friedelin, Friedelinol, Lupeol, α-Amyrin, β-Amyrin	Luxemburgia nobilis[1]
Steroids	Sitosterol, 3-O-β-D- glucopyranosyl-sitosterol	Luxemburgia nobilis[1]
Fatty Acids	Hexadecanoic acid, Eicosanoic acid, Tetraecosanoic acid	Luxemburgia nobilis[1]

## **Experimental Protocols: Isolation and Purification**



The isolation of 2",3"-Dihydroochnaflavone from its natural sources typically involves solvent extraction followed by a series of chromatographic separations. The following is a generalized protocol synthesized from methodologies reported for its isolation from Luxemburgia nobilis and other Ochnaceae species.

### **Extraction**

- Plant Material Preparation: Air-dried and powdered leaves and branches of the source plant are used as the starting material.
- Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol or a mixture of methanol and dichloromethane (e.g., 7:3 v/v) at room temperature.
   [1][6] This process is typically carried out by maceration or percolation over several days to ensure the efficient extraction of secondary metabolites.
- Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

### **Fractionation and Chromatographic Purification**

The crude extract is subjected to a series of chromatographic steps to isolate 2",3"-Dihydroochnaflavone.

- Solvent Partitioning (Optional): The crude extract can be suspended in a water-methanol
  mixture and partitioned successively with solvents of increasing polarity, such as hexane and
  ethyl acetate, to separate compounds based on their polarity.
- Silica Gel Column Chromatography: The crude extract or a polarity-based fraction is adsorbed onto silica gel and subjected to column chromatography.
  - Stationary Phase: Silica gel (60 Å, 230-400 mesh).
  - Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent like hexane or dichloromethane and gradually increasing the polarity by adding ethyl acetate and/or methanol.[1]
  - Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography
     (TLC) using an appropriate solvent system and visualized under UV light or with a suitable



staining reagent.

- Further Purification (if necessary): Fractions containing 2",3"-Dihydroochnaflavone may require further purification.
  - Sephadex LH-20 Column Chromatography: This technique is often used for the final purification of flavonoids, using an eluent such as methanol to remove remaining impurities.
  - Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure compounds, preparative reverse-phase HPLC can be employed.

The following diagram illustrates a general workflow for the isolation of 2",3"-Dihydroochnaflavone.



Click to download full resolution via product page

General workflow for the isolation of 2",3"-Dihydroochnaflavone.

### **Spectroscopic Data for Structural Elucidation**

The structure of 2",3"-Dihydroochnaflavone is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

## Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for 2",3"-Dihydroochnaflavone

(Data obtained from a sample isolated from Luxemburgia nobilis in CD₃OD)[1]



		¹H NMR (δH, mult., J in Hz)
Flavone Moiety		
2	163.8	-
3	102.7	6.50 (s)
4	182.0	-
4a	103.7	-
5	161.4	-
6	98.7	6.11 (d, 2.0)
7	164.2	-
8	93.9	6.37 (d, 2.0)
8a	157.3	-
1'	121.0	-
2'	128.8	7.62 (d, 2.0)
3'	116.3	-
4'	161.1	-
5'	116.3	7.06 (d, 8.5)
6'	128.8	7.60 (dd, 8.5, 2.0)
Flavanone Moiety		
2"	79.5	5.25 (dd, 12.0, 3.0)
3"	42.6	2.65 (dd, 17.0, 3.0), 2.95 (dd, 17.0, 12.0)
4"	196.2	-
4a"	102.5	-
5"	163.5	-
6"	96.0	5.81 (d, 2.0)



7"	167.0	-
8"	95.0	5.82 (d, 2.0)
8a"	163.5	-
1'''	128.0	-
2""	127.5	7.36 (d, 7.8)
3'''	115.0	6.75 (d, 7.8)
4'''	155.5	-
5'''	115.0	6.75 (d, 7.8)
6'''	127.5	7.36 (d, 7.8)

### Conclusion

2",3"-Dihydroochnaflavone is a significant biflavonoid primarily sourced from the Ochnaceae family. Its isolation involves standard phytochemistry techniques of solvent extraction and multistep chromatography. The detailed spectroscopic data provided in this guide serves as a crucial reference for its identification and characterization. This information is foundational for further research into its potential biological activities and applications in drug discovery and development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]



- 4. Structure, synthesis and biological activities of biflavonoids isolated from Ochna serrulata (Hochst.) Walp. [researchspace.ukzn.ac.za]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [2",3"-Dihydroochnaflavone: A Technical Guide to its Natural Sources and Isolation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15495376#2-3-dihydroochnaflavone-natural-sources-and-isolation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com